1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)
Description
Chemical Name: 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; Lead(2+) CAS No.: 19648-88-5 Molecular Formula: C₁₀H₂F₁₂O₄Pb Molecular Weight: 621.3 g/mol Structure: A lead(II) complex coordinated with two bidentate 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate ligands. The fluorinated backbone enhances electronegativity and stability .
Properties
CAS No. |
19648-88-5 |
|---|---|
Molecular Formula |
C10H2F12O4Pb |
Molecular Weight |
621 g/mol |
IUPAC Name |
bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate);lead(2+) |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
InChI Key |
VPDFYHDIFAQDGC-UHFFFAOYSA-L |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Origin of Product |
United States |
Preparation Methods
Reaction of Hexafluoroacetylacetone with Lead(II) Salts
The most widely documented method for synthesizing Pb(hfa)₂ involves the reaction of hexafluoroacetylacetone (Hhfa) with lead(II) salts under controlled conditions. The general procedure follows a two-step acid-base reaction:
-
Deprotonation of Hhfa :
Hexafluoroacetylacetone (Hhfa, C₅H₂F₆O₂) is treated with a base, such as aqueous ammonia or sodium hydroxide, to generate the enolate anion (hfa⁻). This step ensures the ligand is primed for coordination with the lead(II) cation. -
Complexation with Lead(II) :
The enolate solution is combined with a lead(II) salt—commonly lead(II) nitrate (Pb(NO₃)₂) or lead(II) acetate (Pb(OAc)₂)—in a polar aprotic solvent like ethanol or acetone. The reaction proceeds via ligand substitution, where two hfa⁻ anions displace the counterions of the lead salt.
Representative Reaction Scheme :
Key Parameters :
-
Molar Ratio : A 1:2 stoichiometry of Pb²⁺ to Hhfa is critical to prevent incomplete coordination.
-
Solvent : Ethanol is preferred due to its ability to dissolve both lead salts and Hhfa.
-
Temperature : Reactions are typically conducted at room temperature (20–25°C) to avoid ligand decomposition.
Optimization of Reaction Parameters
pH Control
Maintaining a pH of 8–9 during deprotonation ensures complete conversion of Hhfa to hfa⁻. Excess base (>pH 10) risks precipitating lead hydroxides, reducing yield.
Solvent Selection
Ethanol achieves higher yields (~85%) compared to acetone (~70%) due to better ion solvation. Mixed solvents (e.g., ethanol/water) are employed during recrystallization to enhance purity.
Reaction Time
Equilibration typically requires 4–6 hours under stirring. Prolonged reaction times (>12 hours) may induce ligand oxidation or lead carbonate formation in the presence of atmospheric CO₂.
Purification and Isolation Techniques
Recrystallization
The crude product is purified via recrystallization from a 3:1 ethanol/water mixture. This step removes unreacted lead salts and ligand residues, yielding a white crystalline powder.
Typical Recrystallization Protocol :
Solvent Evaporation
For small-scale syntheses, slow evaporation of acetone at room temperature produces X-ray quality crystals suitable for structural analysis.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal studies reveal a dimeric structure in [Pb₂(phen)₄(hfa)₂(μ-NO₃)₂], where Pb(II) adopts an eight-coordinate geometry with four O-donors from hfa⁻ and nitrate ligands.
Crystallographic Data for Pb(hfa)₂ :
| Parameter | Value |
|---|---|
| Coordination Number | 8 |
| Pb–O Bond Length | 2.45–2.62 Å |
| Crystal System | Monoclinic |
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead(2+) ion to lead(0) or lead(I) species.
Substitution: The hexafluorinated pentenolate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Lead oxides and fluorinated organic by-products.
Reduction: Metallic lead and partially reduced lead species.
Substitution: New lead complexes with different ligands.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of lead-based materials and catalysts.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) involves its interaction with molecular targets through coordination chemistry. The lead ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The hexafluorinated pentenolate ligand contributes to the compound’s unique electronic properties, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences:
Stability and Reactivity
- Lead(2+) Complex : Lead's large ionic radius (1.19 Å) and +2 charge result in moderate stability. However, Pb²⁺ is prone to hydrolysis in aqueous environments, limiting its applications in biological systems .
- Calcium Complex : Exhibits superior thermal stability (decomposition >250°C) due to Ca²⁺'s smaller ionic radius (1.00 Å) and strong electrostatic interactions with the ligand .
- Cobalt(II) Complex: Redox-active Co²⁺ enables catalytic applications (e.g., oxidation reactions). Stability is pH-dependent, with optimal performance in non-aqueous solvents .
- Scandium Complex : Tridentate coordination (three HFA ligands) enhances thermodynamic stability. Used in high-temperature material synthesis .
Toxicity and Handling
- Lead(2+) Complex : Classified as toxic (T) under EU regulations. Requires strict PPE and waste disposal protocols .
- Calcium/Magnesium Complexes : Generally recognized as safe (GRAS) for laboratory use with standard handling .
- Cobalt(II) Complex : Moderate toxicity (LD₅₀ = 150 mg/kg in rats); requires ventilation during use .
Biological Activity
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is a complex chemical compound characterized by its unique structure and potential biological activities. It features a lead ion coordinated with a hexafluorinated pentenolate ligand. This compound is of interest in various fields including chemistry, biology, and medicine due to its unique properties and interactions with biological systems.
The molecular formula of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is C10H2F12O4Pb with a molecular weight of 621 g/mol. Its structure allows for the formation of metal-chelate complexes that can interact with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H2F12O4Pb |
| Molecular Weight | 621 g/mol |
| CAS Number | 19648-88-5 |
| IUPAC Name | 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; lead(2+) |
The biological activity of this compound is primarily attributed to its ability to form metal-chelate complexes. Similar compounds have been shown to interact with various metal ions such as Cu(II), Ni(II), and Co(II), facilitating biochemical reactions. The interaction between the lead ion and biological molecules may influence cellular processes such as enzyme activity and signal transduction.
Target Interaction
The compound likely interacts with cellular targets through:
- Metal-Chelate Formation : Binding with proteins or enzymes that contain reactive sites for metal ions.
- Alteration of Cellular Pathways : Potential modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
In a study assessing the biological activity of hexafluorinated compounds:
- Cytotoxicity : The compound's effect on cell viability was evaluated across multiple cancer cell lines. Results indicated a concentration-dependent reduction in viability.
- Mechanistic Analysis : Flow cytometry revealed that certain hexafluorinated compounds induce cell cycle arrest at various phases depending on the specific cell line.
Environmental Stability and Safety
The stability of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) can be influenced by environmental factors such as light and moisture. It is recommended to store the compound under nitrogen and protect it from light to maintain its efficacy.
Q & A
Q. How can researchers align experimental designs with theoretical models for this compound’s supramolecular assembly?
Q. What integrative approaches bridge gaps between empirical data and computational predictions for this compound’s toxicity profile?
- Methodological Answer : QSAR models trained on lead-ligand bond dissociation energies predict acute toxicity. Zebrafish embryo assays (OECD TG 236) provide in vivo validation. Bayesian statistics reconcile discrepancies between in silico and in vitro results .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
